
methyl 1-(6-chloropyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(6-chloro-3-pyridazinyl)-5-(2-pyridyl)-1H-pyrazole-3-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(6-chloropyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylate typically involves multi-step organic reactions. One common method might include the following steps:
Formation of the Pyrazole Ring: Starting with a suitable hydrazine derivative and a β-diketone, the pyrazole ring can be formed through a cyclization reaction.
Introduction of the Pyridazinyl Group: The 6-chloro-3-pyridazinyl group can be introduced via a nucleophilic substitution reaction using a chlorinated pyridazine derivative.
Esterification: The carboxylate group can be introduced through an esterification reaction using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-(6-chloro-3-pyridazinyl)-5-(2-pyridyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or halogenated compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate or as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of methyl 1-(6-chloropyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylate would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 1-(3-chloropyridazin-6-yl)-5-(2-pyridyl)-1H-pyrazole-3-carboxylate
- Methyl 1-(6-bromo-3-pyridazinyl)-5-(2-pyridyl)-1H-pyrazole-3-carboxylate
- Methyl 1-(6-chloro-3-pyridazinyl)-5-(3-pyridyl)-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 1-(6-chloro-3-pyridazinyl)-5-(2-pyridyl)-1H-pyrazole-3-carboxylate is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. Its combination of a pyrazole ring with pyridazinyl and pyridyl groups might offer unique interactions with biological targets or chemical reagents, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C14H10ClN5O2 |
|---|---|
Molekulargewicht |
315.71 g/mol |
IUPAC-Name |
methyl 1-(6-chloropyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylate |
InChI |
InChI=1S/C14H10ClN5O2/c1-22-14(21)10-8-11(9-4-2-3-7-16-9)20(19-10)13-6-5-12(15)17-18-13/h2-8H,1H3 |
InChI-Schlüssel |
RCLUTYCNQFKFRI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NN(C(=C1)C2=CC=CC=N2)C3=NN=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


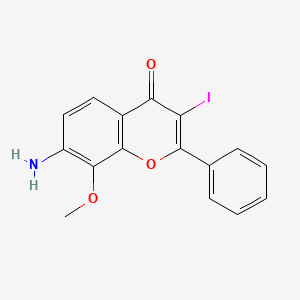
![3-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]-benzonitrile](/img/structure/B8488431.png)
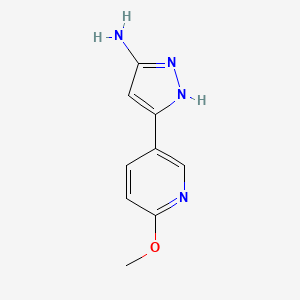
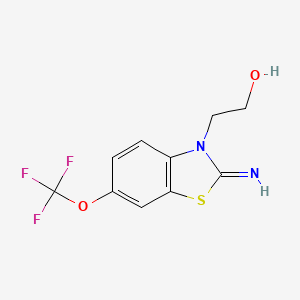
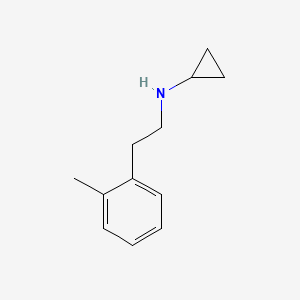
![1-[1-(4-Methylphenyl)cyclopropyl]ethanone](/img/structure/B8488444.png)
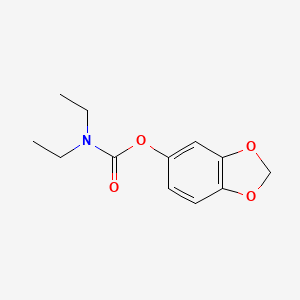
![Benzamide, N-[5-(1-cyanoethyl)-2-hydroxyphenyl]-](/img/structure/B8488459.png)
![4-(1,4-Dioxa-spiro[4.5]dec-7-en-8-yl)benzonitrile](/img/structure/B8488466.png)
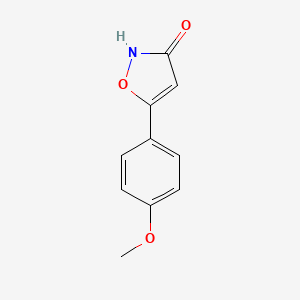

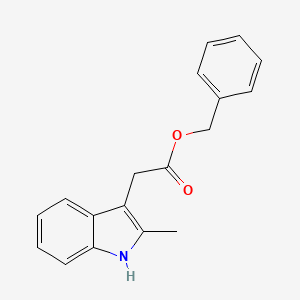

![Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(2-naphthalenyl)-](/img/structure/B8488518.png)
